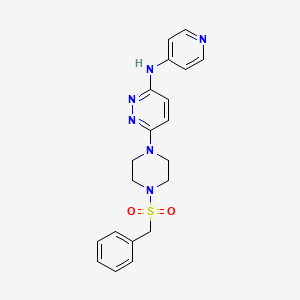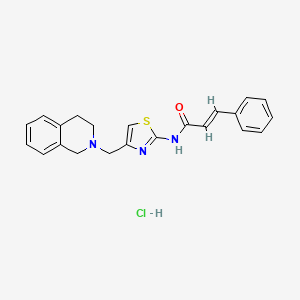![molecular formula C20H18N4O3S B2566889 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one CAS No. 1825524-77-3](/img/structure/B2566889.png)
4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one” is a complex organic molecule that contains several functional groups and structural features. These include a furan ring, a pyrimidine ring, a quinoxalinone group, and methylsulfanyl and carbonyl functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and pyrimidine), a quinoxalinone group, and various substituents. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Furan rings can undergo various reactions such as electrophilic substitution, oxidation, and Diels-Alder reactions. Pyrimidine rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of aromatic rings could contribute to its stability and the polar groups could influence its solubility .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
In the domain of organic synthesis, compounds bearing furan and quinoxaline units are subject to various synthetic methodologies, aiming to enrich the chemical space with molecules having potential biological and pharmacological activities. For instance, the synthesis and subsequent electrophilic and nucleophilic substitution reactions of thiazolo[5,4-f]quinolines and quinoxalin-2-ones represent a significant interest in generating novel heterocyclic compounds (El’chaninov & Aleksandrov, 2017; Kurasawa et al., 2005). These methodologies often involve the introduction of various functional groups to the core structure, potentially enhancing the molecule's chemical and biological properties.
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives, particularly those incorporating furan and methylsulfanyl groups, highlight their significance in the development of new antimicrobial agents. Compounds derived from 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile have shown notable antibacterial activity, suggesting the potential utility of similar structures in designing new antibiotics (Hamid & Shehta, 2018).
Pharmaceutical Research
In pharmaceutical research, the focus on quinoxaline derivatives, including their synthesis and evaluation for biological activities, underscores the importance of such compounds. The exploration of quinoxalines for their potential roles in addressing various health conditions, from cancer to infectious diseases, is evident in the synthesis of derivatives that exhibit cytotoxicity against cancer cell lines and possess anti-inflammatory properties (Chen et al., 2006; Rajanarendar et al., 2010). These findings suggest a broader applicability of the compound , given its structural similarities.
Wirkmechanismus
Target of action
Compounds with similar structures have been known to interact with various biological targets. For example, pyrimidine derivatives are known to interact with various enzymes and receptors in the body . Furan derivatives have been found to have diverse biological activities, indicating they may interact with multiple targets .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, some pyrimidine derivatives act by inhibiting certain enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of certain functional groups can influence a compound’s solubility, which can affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more stable and effective at specific pH levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-17(19(28-3)22-18(21-12)15-9-6-10-27-15)20(26)24-11-16(25)23(2)13-7-4-5-8-14(13)24/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSCHNSXYZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CC(=O)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
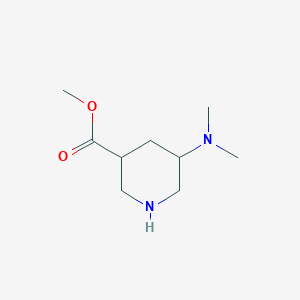
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)


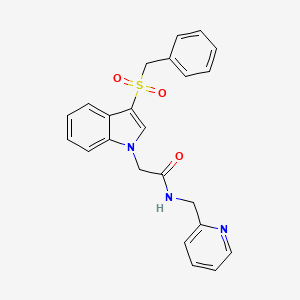
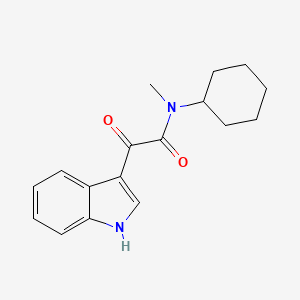
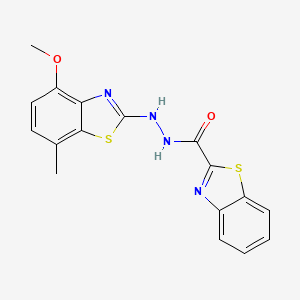
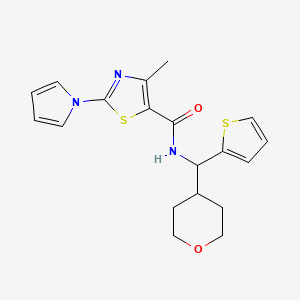
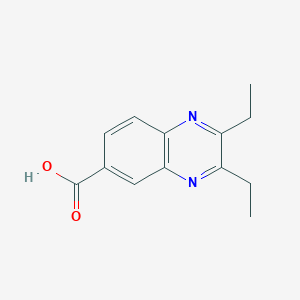
![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)
